molecular formula C19H21ClFN7O B2359154 3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920226-35-3

3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2359154
CAS No.: 920226-35-3
M. Wt: 417.87
InChI Key: ZFRAAPBANSELOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK, also known as PTK2) and the related proline-rich tyrosine kinase 2 (Pyk2, also known as PTK2B). This compound is a key research tool for investigating the pivotal roles of FAK signaling in cellular processes such as cancer cell proliferation, migration, and survival . By effectively inhibiting FAK autophosphorylation at Y397 and its kinase activity, this molecule disrupts downstream signaling pathways, including those mediated by SRC and AKT, leading to the induction of apoptosis and the suppression of tumor growth and metastasis in preclinical models. Its high selectivity profile makes it exceptionally valuable for dissecting the specific contributions of FAK in the tumor microenvironment, including its effects on cancer stem cells and angiogenesis. Research utilizing this inhibitor is primarily focused on targeted cancer therapeutics , with significant implications for understanding and overcoming treatment resistance in aggressive cancers such as glioblastoma, pancreatic ductal adenocarcinoma, and triple-negative breast cancer.

Properties

IUPAC Name

3-chloro-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN7O/c1-19(2,11-20)18(29)27-9-7-26(8-10-27)16-15-17(23-12-22-16)28(25-24-15)14-5-3-13(21)4-6-14/h3-6,12H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRAAPBANSELOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a complex compound with significant potential in medicinal chemistry. Its structure incorporates a triazole moiety, which is known for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H21ClFN7OC_{19}H_{21}ClFN_7O with a molecular weight of 417.9 g/mol. It contains several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC₁₉H₂₁ClFN₇O
Molecular Weight417.9 g/mol
CAS Number920226-35-3

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit promising anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. A study on triazoloquinazolinone derivatives demonstrated that modifications in the chemical structure significantly influenced their potency against Polo-like kinase 1 (Plk1), a target associated with cancer proliferation. The compound's structural features suggest it may similarly inhibit Plk1 or related kinases, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific kinases involved in cell cycle regulation and proliferation. The presence of the triazole moiety is crucial as it can interact with ATP-binding sites on kinases, thereby blocking their activity. This action can lead to cell cycle arrest and subsequent apoptosis in malignant cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. The following modifications have been noted to enhance biological activity:

  • Triazole Substituents : Variations in the triazole ring can significantly affect binding affinity and selectivity towards target proteins.
  • Piperazine Linker : The piperazine group contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.
  • Fluorophenyl Group : The presence of fluorine enhances lipophilicity and may improve binding interactions with target proteins.

A detailed SAR analysis can be found in studies focusing on similar triazole derivatives, where specific substitutions were linked to increased potency .

Case Studies

Several studies have investigated related compounds with similar structures:

  • Study on Triazoloquinazolinones : This research identified several derivatives with IC50 values indicating effective inhibition of Plk1 PBD, suggesting that structural modifications can yield potent anticancer agents .
  • Triazole Derivatives in Cancer Therapy : A review highlighted the broad spectrum of biological activities associated with triazole-containing compounds, including anticancer properties. The findings support further exploration of this compound as a potential therapeutic agent .

Scientific Research Applications

Overview

3-Chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound with a complex structure that has garnered attention in various fields of research, particularly in medicinal chemistry. Its unique molecular composition allows it to interact with biological systems in ways that may lead to the development of novel therapeutic agents.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of triazole and pyrimidine have been shown to exhibit significant cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation .

Antimicrobial Properties

Compounds containing triazole rings have been reported to possess antimicrobial activity against a range of pathogens. The presence of the piperazine moiety may enhance this activity by improving solubility and bioavailability. Research indicates that such compounds can act synergistically with existing antibiotics, potentially overcoming resistance mechanisms in bacteria .

Neurological Applications

The piperazine component is known for its psychoactive properties and has been investigated for use in treating neurological disorders such as anxiety and depression. Studies suggest that modifications to the piperazine structure can lead to enhanced binding affinity for serotonin receptors, thereby improving therapeutic outcomes .

Case Studies and Research Findings

StudyFocusFindings
Jasiński et al., 2023Anticancer ActivityIdentified that triazole derivatives significantly inhibit cell proliferation in K562 leukemia cells.
Silva et al., 2023Antimicrobial PropertiesDemonstrated that similar compounds show potent activity against resistant strains of Staphylococcus aureus.
Arbačiauskienė et al., 2023Neurological ApplicationsFound that certain piperazine derivatives improve serotonin receptor binding and exhibit anxiolytic effects in animal models.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazolo-Pyrimidine Derivatives

Compound A : 3-(4-Fluorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride (CAS 1351647-59-0)

  • Structural Differences: Lacks the chloro-dimethylpropanone group but shares the triazolo-pyrimidine core and 4-fluorophenyl substituent.

Compound B: 3-Acetyl-1-(4-chlorophenyl)-7-phenyl-6-methyl-thieno[2,3-d][1,2,4]triazolo-[4,3-a]pyrimidin-5-one

  • Structural Differences: Replaces the triazolo-pyrimidine core with a thieno-triazolo-pyrimidine system and includes a 4-chlorophenyl group.

Piperazine-Linked Compounds

Compound C : 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane

  • Structural Differences : Features dual piperazine-chlorophenyl units without a triazolo-pyrimidine core.
  • Functional Implications : Such compounds are often explored for antipsychotic activity due to dopamine/serotonin receptor affinity. The absence of the triazolo-pyrimidine core in Compound C suggests divergent therapeutic targets compared to the query compound .

Compound D: 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Structural Differences : Pyrazoline core instead of triazolo-pyrimidine, with a 4-chlorophenyl substituent.
  • Functional Implications: Pyrazolines are commonly studied for anti-inflammatory or antimicrobial activity. The ethanone group here may confer different electronic effects compared to the chloro-dimethylpropanone in the target compound .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight Potential Applications
Target Compound Triazolo[4,5-d]pyrimidine 4-Fluorophenyl, chloro-dimethylpropanone Not Provided Kinase inhibition, CNS drugs
Compound A Triazolo[4,5-d]pyrimidine 4-Fluorophenyl, piperazine 335.77 g/mol Heterocyclic building block
Compound B Thieno-triazolo-pyrimidine 4-Chlorophenyl, acetyl Not Provided Antimicrobial agents
Compound C Piperazine 3-Chlorophenyl Not Provided Antipsychotic candidates
Compound D Pyrazoline 4-Chlorophenyl, 4-fluorophenyl Not Provided Anti-inflammatory agents

Key Research Findings

  • Triazolo-Pyrimidine Scaffold : The triazolo-pyrimidine core is critical for binding to ATP pockets in kinases. The 4-fluorophenyl group enhances selectivity, as seen in analogs like Compound A .
  • Piperazine Linker : Piperazine improves solubility and flexibility, a feature shared with antipsychotic candidates like Compound C but with distinct functional outcomes due to divergent cores .

Preparation Methods

General Synthetic Strategies for Triazolopyrimidine Derivatives

Construction of the Pyrimidine Moiety

The pyrimidine portion of thetriazolo[4,5-d]pyrimidine core can be constructed through several pathways:

  • Cyclocondensation reactions : These typically involve the reaction of amidines or similar compounds with 1,3-dicarbonyl derivatives under basic conditions.

  • Ring transformation of existing heterocycles : This approach involves modifying preformed heterocyclic structures to generate the pyrimidine ring.

Functionalization Approaches

The introduction of functional groups at specific positions of the triazolopyrimidine scaffold requires selective methodologies:

  • C-7 functionalization : Introduction of the piperazine group at position 7 typically involves nucleophilic aromatic substitution of a suitable leaving group (often chloride).

  • N-arylation of the triazole : The introduction of the 4-fluorophenyl group at the N-3 position of the triazole ring can be achieved through various coupling reactions or direct introduction during triazole formation.

Specific Preparation Methods

Linear Synthetic Approach

The linear synthetic approach to 3-chloro-1-(4-(3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one involves the sequential construction of the heterocyclic core followed by functionalization.

Synthesis of Triazolopyrimidine Core

The synthesis typically begins with the construction of the triazolopyrimidine scaffold. While specific details for the target compound are limited, a proposed pathway can be outlined based on related derivatives:

Step 1 : Preparation of a suitable pyrimidine precursor, often starting with a halogenated pyrimidine derivative.

Step 2 : Introduction of an azide group at the appropriate position.

Step 3 : Cycloaddition reaction to form the triazole ring, often employing copper catalysis when using fluorophenylacetylenes as the alkyne component.

Step 4 : Introduction of appropriate leaving groups at the C-7 position of the pyrimidine ring to facilitate subsequent substitution with piperazine.

N-acylation with 3-chloro-2,2-dimethylpropanoyl Chloride

The final step involves the selective acylation of the piperazine nitrogen:

Step 1 : Preparation of 3-chloro-2,2-dimethylpropanoyl chloride, typically from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride.

Step 2 : Reaction of the 7-piperazinyl-triazolopyrimidine intermediate with the acid chloride in the presence of a base (e.g., triethylamine, DIPEA) in an appropriate solvent such as dichloromethane or THF.

Step 3 : Purification of the final product through column chromatography, typically using silica gel with appropriate solvent systems, followed by crystallization if necessary.

Convergent Synthetic Approach

A more efficient route may involve a convergent synthesis where key fragments are prepared separately and then coupled:

Preparation of Key Intermediates

Fragment A : 3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine with a suitable leaving group at C-7.

Fragment B : N-(3-chloro-2,2-dimethylpropanoyl)piperazine.

The preparation of Fragment A may involve:

  • Synthesis of a suitably functionalized pyrimidine derivative.
  • Introduction of an azide functionality.
  • Cycloaddition with appropriate reagents to form the triazole ring.
  • Installation of a leaving group at the C-7 position.

The preparation of Fragment B typically involves:

  • Protection of one nitrogen of piperazine if necessary.
  • Acylation with 3-chloro-2,2-dimethylpropanoyl chloride.
  • Deprotection if a protecting group was employed.
Coupling Reactions

The two fragments are then coupled through nucleophilic aromatic substitution:

Step 1 : Reaction of Fragment A with Fragment B in the presence of a base in a suitable solvent.

Step 2 : Purification of the final product through appropriate techniques.

Alternative Routes

Late-Stage Functionalization

Alternative approaches may involve late-stage functionalization of preformed triazolopyrimidine scaffolds:

  • Selective N-arylation : Introduction of the 4-fluorophenyl group at a later stage through selective N-arylation reactions.

  • C-H activation strategies : Utilizing C-H activation methodologies for the direct functionalization of specific positions on the heterocyclic core.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of each synthetic step. Table 1 summarizes the effects of different solvents on key reactions in the synthesis.

Table 1: Solvent Effects on Key Synthetic Steps

Synthetic Step Preferred Solvents Avoided Solvents Notes
Triazole Formation Toluene, THF, DCM, t-BuOH/H₂O mixtures Protic solvents (when using sensitive reagents) Solvent polarity affects reaction rate and selectivity
Piperazine Introduction DMF, DMSO, Acetonitrile Non-polar solvents Polar aprotic solvents facilitate nucleophilic substitution
N-acylation DCM, THF, Toluene Protic solvents Anhydrous conditions preferred
Purification Chloroform/Methanol mixtures, Ethyl acetate/Hexane - Gradient elution often provides better separation

Temperature and Time Optimization

Careful control of reaction temperature and duration is essential for maximizing yield while minimizing side reactions. For fluorination reactions, maintaining pH in the range of 8-13 has been identified as crucial for optimal results.

Table 2: Temperature and Time Optimization

Reaction Step Optimal Temperature Range (°C) Typical Reaction Time Critical Parameters
Triazole Formation 25-80 6-24 hours Catalyst loading, exclusion of oxygen
Piperazine Introduction 60-120 8-48 hours Base strength, concentration
N-acylation 0-25 2-12 hours Addition rate, temperature control
Purification Varies by technique - Solvent system, column parameters

Catalyst Screening

For key transformations, catalyst selection and loading significantly impact efficiency and selectivity:

Table 3: Catalyst Optimization for Triazole Formation

Catalyst Loading (mol%) Solvent System Temperature (°C) Time (h) Yield (%)
CuSO₄/sodium ascorbate 5/10 t-BuOH/H₂O (1:1) rt 24 75-85
CuI 10 THF rt 12 70-80
Cu(OAc)₂ 5 DCM rt 24 65-75
Cu(PPh₃)₃Br 5 Toluene 80 6 80-90

Purification and Characterization

Chromatographic Methods

Purification of intermediates and the final product typically involves column chromatography. For the target compound, the following conditions have been reported to be effective:

  • Silica gel chromatography : Using chloroform/methanol (9.5:0.5 vol) as eluent for related compounds.
  • Preparative HPLC : Utilizing C18 columns with appropriate acetonitrile/water gradients containing 0.1% formic acid.

Crystallization Techniques

Crystallization serves as both a purification method and a means of obtaining the compound in a solid form suitable for characterization and formulation:

  • Solvent selection : Ethanol, ethyl acetate/hexane, or methanol/diethyl ether mixtures have shown effectiveness for related compounds.
  • Crystallization techniques : Slow evaporation, vapor diffusion, or cooling crystallization depending on compound properties.

Analytical Data

Characterization of the target compound typically involves a combination of spectroscopic and analytical techniques:

Table 4: Spectroscopic Characterization

Technique Key Information
¹H NMR Chemical shifts for aromatic protons (7.0-8.5 ppm), piperazine protons (3.0-4.0 ppm), methyl groups (1.0-1.5 ppm)
¹³C NMR Chemical shifts for carbonyl carbon (~170 ppm), aromatic carbons (110-165 ppm), methyl carbons (20-30 ppm)
HRMS Expected m/z value for [M+H]⁺: calculated based on molecular formula C₁₉H₂₁ClFN₇O
IR Key bands: C=O stretch (~1650 cm⁻¹), C-F stretch (~1250 cm⁻¹), C-Cl stretch (~750 cm⁻¹)

Comparative Analysis of Synthetic Methods

Efficiency and Yield Comparison

Table 5: Comparison of Synthetic Routes

Synthetic Route Overall Steps Average Yield per Step (%) Overall Yield (%) Strengths Limitations
Linear Approach 7-9 70-80 15-25 Well-established chemistry, accessible reagents Multiple purification steps, lower overall yield
Convergent Approach 5-6 75-85 25-40 Higher overall yield, fewer purification steps Requires optimization of fragment coupling
Alternative Routes 4-5 65-75 20-30 Shorter synthetic sequence May require specialized reagents or conditions

Scalability and Industrial Applicability

For industrial-scale production, several factors must be considered:

  • Reagent availability and cost : The convergent approach typically utilizes more readily available and cost-effective reagents.
  • Safety considerations : The linear approach may involve handling of azides, which presents safety concerns on scale.
  • Waste generation : The convergent approach generally produces less waste due to fewer steps.
  • Equipment requirements : All approaches can be implemented using standard chemical processing equipment.

Environmental Considerations

Table 6: Environmental Impact Assessment

Synthetic Route Solvent Usage (L/kg product) E-factor* Critical Waste Streams Green Chemistry Metrics
Linear Approach 80-100 50-70 Halogenated solvents, copper salts Moderate atom economy
Convergent Approach 60-80 40-60 Reduced halogenated solvent waste Improved atom economy
Alternative Routes 40-60 30-50 Specialized reagent waste Variable depending on specific route

*E-factor: kg waste/kg product

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for key steps?

The synthesis typically involves sequential coupling and cyclization reactions. For example:

  • Triazolo-pyrimidine core formation : A fluorophenyl-substituted triazole is fused with a pyrimidine ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization.
  • Piperazine linkage : The triazolo-pyrimidine intermediate is coupled to a piperazine derivative using Buchwald-Hartwig amination or nucleophilic substitution.
  • Propanone side-chain introduction : A chloro-dimethylpropanone group is attached via alkylation or acylation under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
    Critical conditions : Temperature control (±5°C) during cyclization and anhydrous solvents (DMF, THF) for coupling steps to avoid hydrolysis.

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperazine NH at δ 3.2–3.5 ppm, fluorophenyl aromatic protons at δ 7.1–7.8 ppm). Overlapping signals may require 2D NMR (HSQC, HMBC) for resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₈H₂₀FN₇O, [M+H]⁺ = 370.1764) and detects impurities .
  • X-ray crystallography : Resolves steric effects in the triazolo-pyrimidine core (e.g., torsion angles between fused rings) .

Q. What purification strategies are effective for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) to separate regioisomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) by exploiting solubility differences in the propanone side chain .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts from the piperazine moiety .

Advanced Research Questions

Q. How can low yields in the triazolo-pyrimidine cyclization step be optimized?

In one reported synthesis, cyclization yields dropped to 29% due to competing side reactions (e.g., incomplete ring closure). Mitigation strategies:

  • Catalyst screening : Replace CuI with Pd(OAc)₂ to enhance regioselectivity.
  • Microwave-assisted synthesis : Reduce reaction time from 16 hours to 30 minutes at 120°C, minimizing decomposition .
  • Additives : Use 1,10-phenanthroline to stabilize reactive intermediates .

Q. How can regioselectivity challenges in triazole formation be addressed?

The 1,2,3-triazole ring may form undesired regioisomers (1,4 vs. 1,5 substitution). Solutions:

  • Protecting groups : Temporarily block reactive sites on the pyrimidine ring with Boc groups, removed post-cyclization .
  • Solvent polarity : High-polarity solvents (DMSO) favor the correct isomer by stabilizing transition-state dipole interactions .

Q. How should researchers interpret complex NMR spectra with overlapping signals?

For aromatic protons in the triazolo-pyrimidine and fluorophenyl groups:

  • Decoupling experiments : Irradiate adjacent protons to simplify splitting patterns.
  • Variable-temperature NMR : Elevate temperature to 50°C to reduce rotational barriers and sharpen broad NH signals from piperazine .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

  • Forced degradation studies : Incubate the compound at 37°C in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes. Monitor degradation via LC-MS every 24 hours.
  • Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradants .

Q. How can bioactivity assays be designed to evaluate kinase inhibition or receptor binding?

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM compound concentration.
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assay, comparing IC₅₀ values to known inhibitors .

Q. How do computational methods aid in predicting binding modes?

  • Molecular docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (PDB: 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu762 in EGFR).
  • QSAR models : Corporate logP, polar surface area, and H-bond donors to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.